molecular formula C12H17NO9 B8002822 4-Nitrophenyl-D-glucopyranoside

4-Nitrophenyl-D-glucopyranoside

Cat. No.: B8002822
M. Wt: 319.26 g/mol
InChI Key: KSEGJDPERYLUSV-ZIJVCQRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Aryl Glycosides as Spectrophotometric Probes in Enzymology

Aryl glycosides are invaluable tools in biochemical assays due to their ability to act as spectrophotometric or fluorometric probes for glycoside hydrolase enzymes. nih.gov These enzymes catalyze the cleavage of glycosidic bonds, a fundamental process in carbohydrate metabolism. chemimpex.com The core principle behind their use lies in the properties of the aglycone (the non-sugar portion), which is released upon enzymatic hydrolysis. mdpi.com

In the case of 4-nitrophenyl glycosides, the aglycone released is 4-nitrophenol (B140041) (or p-nitrophenol). caymanchem.commedchemexpress.com While the glycoside substrate itself is colorless, 4-nitrophenol is a chromogenic compound that exhibits a distinct yellow color under alkaline conditions, with a strong absorbance at a specific wavelength (typically 400-405 nm). caymanchem.commedchemexpress.commedchemexpress.com This color change allows researchers to monitor the progress of the enzymatic reaction in real-time using a spectrophotometer. The rate of 4-nitrophenol formation is directly proportional to the activity of the enzyme being studied. This method provides a simple, sensitive, and continuous assay for determining enzyme kinetics and for screening potential enzyme inhibitors. medchemexpress.comselleckchem.com The high detection sensitivity makes these compounds ideal for various biochemical studies. biosynth.com

Overview of 4-Nitrophenyl-D-glucopyranoside Isomers in Biochemical Investigations

The specificity of enzyme-substrate interactions is critical in biochemical research. This compound exists as two anomeric isomers, the alpha (α) and beta (β) forms, which differ in the stereochemistry of the glycosidic bond. chemicalbook.comchemicalbook.com This structural difference dictates their use as substrates for distinct classes of enzymes.

4-Nitrophenyl-α-D-glucopyranoside (pNPGα) serves as a specific chromogenic substrate for α-glucosidases. caymanchem.commedchemexpress.com These enzymes are involved in the breakdown of complex carbohydrates into glucose. The enzymatic cleavage of pNPGα by an α-glucosidase releases 4-nitrophenol, which can be quantified to measure the enzyme's activity. caymanchem.com This substrate is widely used in research to study the kinetics of α-glucosidases and to screen for α-glucosidase inhibitors, which are of interest in the management of metabolic disorders. caymanchem.comsht-medino.de It has also been employed as a substrate for glucansucrases. caymanchem.com

4-Nitrophenyl-β-D-glucopyranoside (pNPGβ) is, conversely, a chromogenic substrate for β-glucosidases. medchemexpress.comchemicalbook.com β-Glucosidases are crucial enzymes in various biological processes, including the breakdown of cellulose (B213188) in biomass and in lysosomal storage disorders in humans. Assays using pNPGβ are fundamental in characterizing β-glucosidase activity from various sources, studying their inhibition, and in applications related to biofuel production and drug development. chemimpex.commegazyme.com The hydrolysis of pNPGβ by β-glucosidase also yields the easily detectable 4-nitrophenol. medchemexpress.com

The distinct substrate specificities of these two isomers allow for the selective investigation of either α- or β-glucosidase activity within a biological sample.

Properties of this compound Isomers

Property4-Nitrophenyl-α-D-glucopyranoside4-Nitrophenyl-β-D-glucopyranoside
Synonyms p-Nitrophenyl-α-D-glucopyranoside, pNPGαp-Nitrophenyl-β-D-glucopyranoside, pNPGβ
CAS Number 3767-28-0 caymanchem.com2492-87-7 biosynth.com
Molecular Formula C₁₂H₁₅NO₈ caymanchem.comC₁₂H₁₅NO₈ biosynth.com
Molecular Weight 301.25 g/mol sigmaaldrich.com301.25 g/mol biosynth.com
Primary Substrate For α-Glucosidases, Glucansucrases caymanchem.comβ-Glucosidases medchemexpress.comcreative-enzymes.com
Appearance Powder or crystals sigmaaldrich.comWhite crystals or powder chemicalbook.comsigmaaldrich.com
Detection Wavelength 405 nm (for released p-nitrophenol) caymanchem.commedchemexpress.com405 nm (for released p-nitrophenol) medchemexpress.com

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4,5-triol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO8.H2O/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19;/h1-4,8-12,14-17H,5H2;1H2/t8-,9-,10+,11-,12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSEGJDPERYLUSV-ZIJVCQRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Nitrophenyl D Glucopyranoside and Its Derivatives

Chemical Synthesis Approaches for Specific Anomeric Forms

The synthesis of specific anomeric forms of 4-nitrophenyl-D-glucopyranoside, namely the α- and β-anomers, is a fundamental process in carbohydrate chemistry. himedialabs.comnih.govnih.gov A common strategy involves the reaction of a protected glucose derivative with 4-nitrophenol (B140041).

A general and widely utilized method for synthesizing 4-nitrophenyl-α-D-glucopyranoside (α-PNPG) begins with D-glucose. google.com The process involves the acetylation of D-glucose with acetic anhydride, followed by a condensation reaction with 4-nitrophenol. google.com The final step is the deacetylation using sodium methoxide (B1231860) to yield the desired α-PNPG. google.com The condensation step is critical, and solvent-based methods are often employed. For instance, using dichloromethane (B109758) as a solvent allows the reaction to proceed under reflux or at low temperatures, though yields can vary. google.com An alternative approach involves a normal pressure melting condensation method, but controlling the reaction temperature to avoid charring is a significant challenge. google.com

The synthesis of the β-anomer, 4-nitrophenyl-β-D-glucopyranoside (β-PNPG), can also be achieved through similar principles, often starting from β-D-glucose pentaacetate. The anomeric configuration is controlled by the choice of starting materials and reaction conditions. For instance, the Koenigs-Knorr reaction, which typically involves the use of a glycosyl halide with a silver salt promoter, can be adapted to produce β-glycosides.

The purity of the final product is crucial, and recrystallization from solvents like water, methanol, or ethanol (B145695) is a common purification method. chemicalbook.com

Table 1: Key Reagents in the Chemical Synthesis of this compound

ReagentRole
D-GlucoseStarting material for the glycone portion
Acetic AnhydrideAcetylating agent to protect hydroxyl groups
4-NitrophenolProvides the aglycone (chromogenic) moiety
Sodium MethoxideCatalyst for deacetylation
DichloromethaneSolvent for the condensation reaction
Zinc ChlorideCatalyst for condensation in some methods

Enzymatic Synthesis and Transglycosylation Pathways Involving this compound

Enzymatic methods provide an alternative and often more stereoselective route to this compound and its derivatives. These methods typically utilize glycosidases or glucansucrases.

Glucansucrases from various strains of Leuconostoc mesenteroides and Streptococcus mutans can utilize 4-nitrophenyl-α-D-glucopyranoside as a substrate. nih.gov In this process, the enzyme catalyzes the transfer of the D-glucosyl moiety from the substrate to an acceptor molecule. This can be another molecule of the substrate, leading to the formation of 4-nitrophenyl isomaltodextrin glycosides, or it can be transferred to form polysaccharides like dextran. nih.gov This dual role of 4-nitrophenyl-α-D-glucopyranoside as both a D-glucosyl donor and acceptor can lead to complex reaction kinetics. nih.gov

Preparation of Modified this compound Analogs for Substrate Specificity Probing

To investigate the substrate specificity of glycosidases, various modified analogs of this compound have been synthesized. These analogs typically feature modifications to either the glycopyranoside moiety or the phenolic ring.

Monodeoxy and O-Methylated Analogs of the Glycopyranoside Moiety

The synthesis of monodeoxy analogs of p-nitrophenyl α-D-galactopyranoside has been reported to study the hydrolytic activities of α-galactosidases. researchgate.net A similar strategy can be applied to the D-gluco series. For instance, the synthesis of 4-deoxy analogs involves the introduction of an azido (B1232118) or fluoro group at the C-4 position, which can then be further modified. koreascience.kr For example, p-nitrophenyl 4-azido-4-deoxy-β-D-galactopyranoside can be selectively reduced to the corresponding 4-amino analog. koreascience.kr

O-methylated analogs are also valuable tools for probing enzyme-substrate interactions. The synthesis of 4-nitrophenyl O-(6-O-methyl-α-D-mannopyranosyl)-(1→6)-β-D-glucopyranoside has been described as a potential inhibitor of N-acetylglucosaminyl-transferase V. moleculardepot.com The synthesis of methyl 4,6-di-O-ethyl-α-d-glucopyranoside-based compounds provides another example of modifying the hydroxyl groups of the sugar ring. nih.gov These modifications can provide insights into the importance of specific hydroxyl groups for enzyme binding and catalysis.

Halogenated Phenolic Derivatives for Enhanced Chromogenic Properties

Modification of the 4-nitrophenyl aglycone, particularly through halogenation, can alter the chromogenic properties of the substrate. The reaction of 3,4,6-tri-O-acetyl-D-glucal with silver 4-nitrophenolate (B89219) in the presence of N-iodosuccinimide or N-bromosuccinimide can produce (2,6-dihalo-4-nitro)phenyl 2-halo-2-deoxy-α-D-glycopyranosides. researchgate.netresearchmap.jpelsevierpure.com Although this reaction can also lead to halogenation of the glycal moiety, the resulting halogenated nitrophenyl glycosides can serve as substrates or inhibitors for glycosidases after deprotection. researchmap.jpelsevierpure.com

Furthermore, the synthesis of 3-methoxy-4-(2-nitrovinyl)phenyl glycosides has been explored as potential chromogenic substrates. nih.gov The corresponding phenol (B47542) is highly colored at alkaline pH, making these glycosides suitable for assaying glycosidase activity. nih.gov These examples demonstrate that modifying the electronic properties of the phenolic ring can lead to substrates with improved detection characteristics.

Mechanistic Investigations of 4 Nitrophenyl D Glucopyranoside Hydrolysis

Non-Enzymatic Hydrolysis Pathways

The non-enzymatic hydrolysis of 4-Nitrophenyl-β-D-glucopyranoside (PNPGlc) is highly dependent on pH, proceeding through several distinct mechanisms across the pH scale. acs.orgresearchgate.netebi.ac.uk These pathways are distinguished by their kinetic profiles, sensitivity to solvent isotopes, and the nature of the intermediates and transition states involved.

pH-Rate Constant Profiles and Mechanistic Regimes

The relationship between pH and the rate of hydrolysis for PNPGlc reveals at least four different mechanistic regimes: acid-catalyzed, uncatalyzed, base-promoted bimolecular, and neighboring group participation. researchgate.netebi.ac.uk

Acid-Catalyzed (pH < 2): At low pH, the reaction is specific-acid catalyzed. The mechanism involves a pre-equilibrium protonation of the glycosidic oxygen, which makes the 4-nitrophenolate (B89219) a better leaving group. This is followed by the rate-limiting heterolytic cleavage of the C1-O bond to form a transient oxocarbenium ion intermediate. acs.orgresearchgate.net

Uncatalyzed Dissociative (pH 2-8): In the near-neutral pH range, the hydrolysis rate is largely pH-independent. This uncatalyzed reaction proceeds via a dissociative (S_N1-like) mechanism, where water acts as the nucleophile attacking a short-lived glucopyranosyl cation intermediate. acs.orgebi.ac.uk The excellent leaving group ability of the 4-nitrophenoxide facilitates this spontaneous cleavage. acs.org

Base-Promoted Bimolecular (pH 8-11): Under mildly basic conditions, the mechanism shifts to a bimolecular (S_N2-like) pathway. Here, a hydroxide (B78521) ion directly attacks the anomeric carbon in a concerted process, displacing the 4-nitrophenolate leaving group. acs.orgnih.gov

Neighboring Group Participation (pH > 11): At high pH, the reaction is dominated by intramolecular nucleophilic catalysis, also known as neighboring group participation. The C2-hydroxyl group deprotonates to form a potent C2-oxyanion, which then attacks the anomeric center from the back-face, displacing the 4-nitrophenoxide and forming a transient 1,2-anhydro sugar (oxirane) intermediate. acs.orgebi.ac.ukwikipedia.org This intermediate is subsequently opened by water to yield glucose. wikipedia.org This pathway is significantly faster than the bimolecular hydrolysis. ebi.ac.uk

Figure 1: Mechanistic Regimes in Non-Enzymatic Hydrolysis of 4-Nitrophenyl-β-D-glucopyranoside
Diagram showing the different hydrolysis mechanisms of PNPGlc across the pH scale: acid-catalyzed, uncatalyzed dissociative, base-promoted bimolecular, and neighboring group participation.

Solvent and Kinetic Isotope Effect Studies on Hydrolysis Reaction Pathways

Solvent kinetic isotope effects (SKIEs), determined by comparing reaction rates in H₂O and D₂O, provide crucial evidence for these proposed mechanisms.

In the acid-catalyzed region , an inverse SKIE (k(H₃O⁺)/k(D₃O⁺) = 0.65) is observed. researchgate.netnih.govacs.org This value is characteristic of a specific acid-catalyzed reaction involving a pre-equilibrium protonation step, where D₃O⁺ is a stronger acid than H₃O⁺. acs.org

For the uncatalyzed reaction in the pH-independent region, a small, normal SKIE (k(H₂O)/k(D₂O) = 1.1) is measured when extrapolated to zero buffer concentration. researchgate.netnih.govacs.org This is consistent with a dissociative mechanism where water acts as a nucleophile with little covalent interaction in the transition state. ebi.ac.ukacs.org However, in the presence of buffers, a larger SKIE (kH/kD = 1.5) indicates general catalysis where a single proton is in flight in the rate-determining step, suggesting the buffer assists in the deprotonation of the attacking water molecule. ebi.ac.uk

In the base-promoted regions , inverse SKIEs are observed. Under mildly basic conditions, the k(HO⁻)/k(DO⁻) ratio is 0.5, implicating a bimolecular concerted mechanism. researchgate.netnih.govacs.org At high pH, where neighboring group participation is dominant, the k(HO⁻)/k(DO⁻) is approximately 0.5-0.6, consistent with the rate-determining step being the formation of the 1,2-anhydrosugar intermediate. ebi.ac.uknih.govacs.org

Mechanistic RegimepH RangeKinetic Isotope Effect (k_H/k_D)Interpretation
Acid-Catalyzed< 20.65Specific acid catalysis with pre-equilibrium protonation. nih.govacs.org
Uncatalyzed Dissociative2 - 81.1Dissociative mechanism with water as the nucleophile. nih.govacs.org
Base-Promoted Bimolecular8 - 110.5Concerted bimolecular attack by hydroxide. nih.govacs.org
Neighboring Group Participation> 110.5 - 0.6Rate-limiting formation of a 1,2-anhydrosugar intermediate. ebi.ac.uknih.govacs.org

Identification of Chemical Intermediates and Transition States in Hydrolysis

The hydrolysis of PNPGlc proceeds through distinct, high-energy species. In the acid-catalyzed and uncatalyzed pathways, the key intermediate is a glucopyranosyl oxocarbenium ion . This species is planar at the anomeric carbon and highly electrophilic, though it has a very short lifetime in water, estimated at only 1-3 picoseconds. acs.orgebi.ac.uk The transition state leading to this intermediate features significant oxocarbenium ion character, with substantial cleavage of the glycosidic bond. acs.org

In the neighboring group participation pathway at high pH, a 1,2-anhydro sugar (an epoxide or oxirane) is formed as a discrete chemical intermediate. acs.orgebi.ac.ukwikipedia.org The transition state for this step involves significant nucleophilic attack from the C2-alkoxide and an almost completely broken glycosidic bond. wikipedia.org This intramolecular cyclization is a key feature of the hydrolysis of 1,2-trans-glycosides like PNPGlc under basic conditions. acs.org

Enzymatic Hydrolysis Mechanisms

4-Nitrophenyl-D-glucopyranoside is a standard chromogenic substrate for glycoside hydrolases (GHs), particularly β-glucosidases, which catalyze its cleavage to release glucose and the easily detectable yellow 4-nitrophenolate anion. nih.govmedchemexpress.commedchemexpress.commegazyme.com

Glycosidase Catalytic Mechanisms (Retaining vs. Inverting) Relevant to this compound Cleavage

Glycoside hydrolases are broadly classified into two major mechanistic groups based on the stereochemical outcome at the anomeric carbon: retaining and inverting. acs.orgnih.govcazypedia.org

Retaining Mechanism: Most β-glucosidases that act on PNPGlc, such as those from Glycoside Hydrolase (GH) families GH1, GH3, and GH5, are retaining enzymes. researchgate.netnih.gov They employ a two-step, double-displacement mechanism first proposed by Koshland. acs.orgcazypedia.org In the first step (glycosylation), an enzymatic nucleophile (typically the carboxylate of an aspartate or glutamate (B1630785) residue) attacks the anomeric carbon, while a second acidic residue (Asp/Glu) protonates the glycosidic oxygen to facilitate the departure of the 4-nitrophenol (B140041) aglycone. This forms a covalent glycosyl-enzyme intermediate with an inverted stereochemistry. acs.orgnih.gov In the second step (deglycosylation), the acidic residue now acts as a general base, activating a water molecule to hydrolyze the intermediate, regenerating the enzyme's active site and releasing glucose with the original anomeric configuration (net retention). acs.orgebi.ac.uk

Inverting Mechanism: Inverting glycosidases utilize a single-step, single-displacement mechanism. acs.orgnih.gov Two catalytic carboxylates are positioned further apart (typically 6-11 Å) compared to retaining enzymes (~5.5 Å). researchgate.netcazypedia.org One residue acts as a general base to activate a water molecule for a direct nucleophilic attack on the anomeric carbon, while the other acts as a general acid to protonate the leaving group. This single step results in an inversion of the anomeric stereochemistry. nih.gov While less common for β-glucosidases acting on PNPGlc, this mechanism is employed by other glycosidases, such as those in the GH9 family. researchgate.net

Role of Specific Active Site Residues in Glycosidic Bond Cleavage

The catalytic activity of β-glucosidases relies on a constellation of precisely positioned amino acid residues within the active site. The core machinery consists of two highly conserved carboxylate residues that orchestrate the hydrolysis.

Mechanistic Insights from Kinetic Isotope Effects in Enzyme-Catalyzed Reactions

Kinetic Isotope Effects (KIEs) serve as a powerful tool for elucidating the reaction mechanisms of enzyme-catalyzed hydrolysis, including that of this compound. By measuring the difference in reaction rates when an atom in the reactant is replaced by one of its heavier isotopes, researchers can gain insights into the transition state of the rate-determining step. In the context of this compound hydrolysis, solvent KIEs, where hydrogen is replaced by deuterium, have been particularly informative in defining the role of water and proton transfer in the catalytic cycle under various pH conditions.

Systematic studies on the hydrolysis of 4-nitrophenyl-β-D-glucopyranoside have revealed a complex interplay of mechanisms across a wide pH range, with distinct KIE values characterizing each regime. These effects underscore the nuanced role of the solvent, not just as a bulk medium but as an active participant in the reaction.

In the acidic region, the hydrolysis of 4-nitrophenyl-β-D-glucopyranoside exhibits an inverse solvent kinetic isotope effect. acs.orgnih.govchemrxiv.orgchemrxiv.orgchemrxiv.org A reported value of k(H₃O⁺)/k(D₃O⁺) is approximately 0.65. acs.orgnih.govchemrxiv.org This inverse effect suggests a mechanism where the substrate is protonated in a pre-equilibrium step before the rate-determining cleavage of the glycosidic bond. The formation of the conjugate acid of the substrate is a crucial prerequisite for the reaction to proceed. acs.orgnih.govchemrxiv.orgchemrxiv.orgchemrxiv.org

As the pH moves into the neutral or pH-independent region, the mechanism shifts. Here, a normal solvent isotope effect of kH/kD = 1.5 is observed, which is indicative of general catalysis involving a single proton transfer in the transition state. acs.orgnih.govchemrxiv.orgchemrxiv.orgchemrxiv.org When the reaction rate is extrapolated to zero buffer concentration, a small solvent isotope effect of k(H₂O)/k(D₂O) = 1.1 is seen. acs.orgnih.govchemrxiv.orgchemrxiv.orgchemrxiv.org This is consistent with a dissociative mechanism where water acts as the nucleophile. acs.orgnih.govchemrxiv.orgchemrxiv.orgchemrxiv.org

Under basic conditions, the mechanistic landscape changes further. In mildly basic solutions, an inverse solvent isotope effect of k(HO⁻)/k(DO⁻) = 0.5 is measured. acs.orgnih.govchemrxiv.orgchemrxiv.orgchemrxiv.org This value, coupled with a strongly negative entropy of activation, points towards a bimolecular concerted mechanism where the hydroxide ion acts as the nucleophile. acs.orgnih.govchemrxiv.org At high pH, a similar inverse solvent KIE of k(HO⁻)/k(DO⁻) = 0.5 is observed, which indicates that the rate-determining step is the formation of a 1,2-anhydrosugar intermediate. acs.orgnih.govchemrxiv.org

The following table summarizes the observed solvent kinetic isotope effects for the hydrolysis of 4-nitrophenyl-β-D-glucopyranoside under different pH conditions.

pH RegionIsotope EffectValueImplied Mechanism
Acidick(H₃O⁺)/k(D₃O⁺)~0.65 acs.orgnih.govchemrxiv.orgSubstrate protonation prior to rate-determining step acs.orgnih.govchemrxiv.org
pH-IndependentkH/kD1.5 acs.orgnih.govchemrxiv.orgchemrxiv.orgchemrxiv.orgGeneral catalysis with a single proton in flight acs.orgnih.govchemrxiv.orgchemrxiv.orgchemrxiv.org
pH-Independent (zero buffer)k(H₂O)/k(D₂O)1.1 acs.orgnih.govchemrxiv.orgchemrxiv.orgchemrxiv.orgDissociative water attack acs.orgnih.govchemrxiv.orgchemrxiv.orgchemrxiv.org
Mildly Basick(HO⁻)/k(DO⁻)0.5 acs.orgnih.govchemrxiv.orgchemrxiv.orgchemrxiv.orgBimolecular concerted mechanism acs.orgnih.govchemrxiv.org
Strongly Basick(HO⁻)/k(DO⁻)0.5 acs.orgnih.govchemrxiv.orgRate-determining formation of 1,2-anhydrosugar acs.orgnih.govchemrxiv.org

These detailed kinetic isotope effect studies provide a granular view of the mechanistic shifts in the hydrolysis of this compound, highlighting the adaptability of the reaction pathway in response to changes in the chemical environment.

Applications in Glycosidase Enzymology and Enzyme Characterization

General Principles of Chromogenic Glycosidase Assays Employing 4-Nitrophenyl-D-glucopyranoside

The use of this compound and its anomers is fundamental in the study of glycosidase enzymology. These compounds serve as chromogenic substrates, meaning they are colorless until acted upon by an enzyme, after which they release a colored product. researchgate.netmedchemexpress.com The core principle of these assays revolves around the enzymatic hydrolysis of the glycosidic bond that links the glucose sugar to the 4-nitrophenyl group. researchgate.net This reaction is catalyzed by a specific glycosidase, either an α- or β-glucosidase, and results in the release of 4-nitrophenol (B140041). caymanchem.commedchemexpress.comgbiosciences.com

While 4-nitrophenol itself is colorless in acidic or neutral solutions, it is converted to the yellow-colored 4-nitrophenolate (B89219) ion under alkaline conditions. researchgate.netsigmaaldrich.com By adding a basic solution, such as sodium carbonate, to the reaction mixture, the amount of released 4-nitrophenol can be quantified by measuring the absorbance of the solution at a wavelength of approximately 405 nm using a spectrophotometer. medchemexpress.comcaymanchem.commedchemexpress.com The intensity of the yellow color is directly proportional to the amount of 4-nitrophenol produced, which in turn reflects the activity of the glycosidase enzyme. caymanchem.com This sensitive and straightforward method allows for the continuous monitoring of enzyme activity and is widely applicable for the characterization of various glycosidases. tandfonline.com

Characterization of α-Glucosidases Using 4-Nitrophenyl-α-D-glucopyranoside

4-Nitrophenyl-α-D-glucopyranoside (pNPG) is a key colorimetric substrate for the characterization of α-glucosidases, which are enzymes that hydrolyze terminal, non-reducing α-D-glucose residues. caymanchem.commegazyme.com The use of pNPG enables a variety of studies to determine the fundamental properties of these enzymes. sigmaaldrich.com

Determination of Enzyme Kinetic Parameters (K_m, V_max, k_cat)

A primary application of 4-Nitrophenyl-α-D-glucopyranoside is the determination of the kinetic parameters of α-glucosidases, which provide insight into the enzyme's efficiency. By measuring the initial reaction rates at different substrate concentrations, the Michaelis constant (K_m) and the maximum reaction velocity (V_max) can be calculated using the Michaelis-Menten equation. researchgate.net The K_m value, which is the substrate concentration at half of V_max, is an indicator of the enzyme's affinity for the substrate; a lower K_m suggests a higher affinity. frontiersin.org V_max represents the maximum reaction rate when the enzyme is saturated with the substrate. researchgate.net

Table 1: Michaelis-Menten Kinetic Parameters for α-Glucosidases from Various Sources Using 4-Nitrophenyl-α-D-glucopyranoside as a Substrate

Enzyme SourceK_m (mM)V_max (U/mg)
Bacillus stearothermophilus0.73-
Qipengyuania seohaensis0.295225.41
Olive fly (Bactrocera oleae)4.260.21
Tannat Grape Seed Extract0.73950.1301 (1/min)

Data sourced from multiple studies. researchgate.netfrontiersin.orgnipro.co.jpresearchgate.net Note that V_max units vary between studies.

pH and Temperature Optima for α-Glucosidase Activity

The catalytic activity of α-glucosidases is significantly influenced by pH and temperature. researchgate.net By using 4-Nitrophenyl-α-D-glucopyranoside as the substrate, researchers can determine the optimal conditions for enzyme function. Assays are performed across a range of pH values and temperatures to generate activity profiles. researchgate.net The pH optimum is the pH at which the enzyme shows maximum activity, while the temperature optimum is the temperature at which the enzyme is most active before denaturation begins to cause a loss of function. researchgate.net For example, an α-glucosidase from Aspergillus niger exhibited an optimal pH of 4.3 and an optimal temperature of 80 °C. researchgate.net Most α-glucosidases have pH optima between 4.0 and 7.5 and temperature optima between 40 and 65°C. researchgate.net

Inhibition Studies of α-Glucosidases Utilizing 4-Nitrophenyl-α-D-glucopyranoside as a Substrate

4-Nitrophenyl-α-D-glucopyranoside is a crucial tool for studying the inhibition of α-glucosidases. nih.gov In these assays, the enzyme's activity is measured in the presence of various concentrations of a potential inhibitor. nih.gov By analyzing the resulting changes in K_m and V_max, the mechanism of inhibition (e.g., competitive, non-competitive, or mixed) can be determined using methods like the Lineweaver-Burk plot. nih.gov These studies are vital for the discovery and characterization of new α-glucosidase inhibitors. nih.gov

Characterization of β-Glucosidases Using 4-Nitrophenyl-β-D-glucopyranoside

Similar to its α-anomer, 4-Nitrophenyl-β-D-glucopyranoside is a widely used chromogenic substrate for the characterization of β-glucosidases. medchemexpress.comchemimpex.comresearchgate.netcaymanchem.com These enzymes catalyze the hydrolysis of β-glycosidic bonds. researchgate.netnih.gov The assay principle is the same as for α-glucosidases, where the enzymatic cleavage of the substrate releases 4-nitrophenol, which is then quantified colorimetrically at 405 nm after alkalinization. caymanchem.com This allows for the comprehensive characterization of β-glucosidases, including the determination of kinetic parameters, pH and temperature optima, and the effects of inhibitors. researchgate.netnih.gov For example, a β-glucosidase from the palm weevil Rhynchophorus palmarum was characterized using this substrate, showing optimal activity at pH 5.0 and 37°C. nih.gov

Determination of Enzyme Kinetic Parameters (Km, Vmax, kcat)

A fundamental application of 4-Nitrophenyl-β-D-glucopyranoside is in the determination of key enzyme kinetic parameters, namely the Michaelis constant (Km), maximum velocity (Vmax), and the catalytic constant (kcat). By measuring the initial rate of p-nitrophenol release at various pNPG concentrations, researchers can generate Michaelis-Menten plots and subsequently Lineweaver-Burk plots to calculate these essential values. nih.gov These parameters provide critical insights into the enzyme's affinity for the substrate and its catalytic efficiency.

For instance, a study on a purified β-glucosidase from the digestive fluid of the palm weevil Rhynchophorus palmarum larvae utilized pNPG to determine its kinetic properties. The enzyme exhibited a Km of 0.78 mM and a Vmax of 127 U/mg for pNPG. rpicorp.com In another example, a β-glucosidase from Myceliophthora thermophila expressed in Pichia pastoris showed a Km of 0.39 mM for pNPG. megazyme.com These values are crucial for comparing the catalytic performance of enzymes from different sources.

Table 1: Kinetic Parameters of β-Glucosidases using 4-Nitrophenyl-β-D-glucopyranoside

Enzyme Source Km (mM) Vmax (U/mg) kcat (s-1) kcat/Km (mM-1s-1) Reference
Rhynchophorus palmarum 0.78 127 - - rpicorp.com
Myceliophthora thermophila 0.39 - - - megazyme.com
Trichoderma reesei QM 9414 0.19 29.67 µmol·min-1·mg-1 - -
Aspergillus niger - - - - nih.gov
Palm weevil larvae - - - 240.48

Note: Some values were not reported in the cited literature. The units for Vmax may vary between studies.

pH and Temperature Optima for β-Glucosidase Activity

The activity of enzymes is highly dependent on environmental conditions such as pH and temperature. 4-Nitrophenyl-β-D-glucopyranoside serves as a reliable substrate to determine the optimal pH and temperature for β-glucosidase activity. By assaying the enzyme's activity across a range of pH values and temperatures, researchers can identify the conditions under which the enzyme functions most efficiently.

For example, the β-glucosidase from Rhynchophorus palmarum larvae displayed an optimal pH of 5.0 and an optimal temperature of 55°C when assayed with pNPG. nih.gov Similarly, a β-glucosidase from Myceliophthora thermophila was found to have an optimal pH of 5.0 and an optimal temperature of 70°C for the hydrolysis of pNPG. megazyme.com This information is vital for industrial applications where enzymes need to be active under specific process conditions.

Table 2: Optimal pH and Temperature for β-Glucosidase Activity with 4-Nitrophenyl-β-D-glucopyranoside

Enzyme Source Optimal pH Optimal Temperature (°C) Reference
Rhynchophorus palmarum larvae 5.0 55 nih.gov
Myceliophthora thermophila 5.0 70 megazyme.com
Myceliophthora heterothallica 5.0 -
Aspergillus fumigatus 5.0 -

Note: Some values were not reported in the cited literature.

Substrate Specificity Profiling and Hydrolysis of Related Glycosides

To understand the substrate specificity of a β-glucosidase, its activity is tested against a variety of glycosidic substrates. 4-Nitrophenyl-β-D-glucopyranoside is often used as a reference substrate in these studies. The enzyme's ability to hydrolyze pNPG is compared to its activity on other p-nitrophenyl glycosides with different sugar moieties (e.g., galactose, mannose, xylose) or different linkage configurations (e.g., α-anomers).

A β-glucosidase from the digestive juice of R. palmarum larvae, for instance, readily hydrolyzed pNPG but did not show activity towards p-nitrophenyl-α-D-glucopyranoside, p-nitrophenyl-β-D-galactopyranoside, or p-nitrophenyl-β-D-xylopyranoside, indicating a high specificity for the β-D-glucosyl linkage. nih.gov In contrast, some β-glucosidases may exhibit broader specificity. This type of analysis is crucial for classifying the enzyme and predicting its biological role.

Inhibition Studies of β-Glucosidases

4-Nitrophenyl-β-D-glucopyranoside is also an invaluable tool for studying the inhibition of β-glucosidases. In these experiments, the rate of pNPG hydrolysis is measured in the presence of potential inhibitors. The decrease in enzyme activity can be used to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor constant (Ki).

For example, studies on β-glucosidase from Trichoderma reesei showed that alternative substrates like salicin (B1681394) and cellobiose (B7769950) acted as competitive inhibitors of pNPG hydrolysis. In another study, the inhibitory effects of various compounds on β-glucosidase activity were quantified by measuring the reduction in the rate of pNPG cleavage.

Application in Glucansucrase and Other Glycosyltransferase Studies

While 4-Nitrophenyl-α-D-glucopyranoside is a recognized substrate for glucansucrases, the β-anomer, 4-Nitrophenyl-β-D-glucopyranoside, also finds application in the study of certain glycosyltransferases, particularly in transglycosylation reactions. medchemexpress.comp212121.comcaymanchem.com In these reactions, the glycosyltransferase catalyzes the transfer of a glycosyl moiety from a donor substrate to an acceptor molecule, which can be pNPG.

For instance, a β-1,3-glucanase from Cellulomonas cellulans has been shown to utilize 4-Nitrophenyl-β-D-glucopyranoside as an acceptor in transglycosylation reactions with laminarin as the donor. nih.gov This demonstrates the utility of pNPG in exploring the acceptor specificity and synthetic capabilities of glycosyltransferases beyond the typical hydrolase activity. The formation of new glycosidic bonds with pNPG can be monitored and the products characterized to understand the regioselectivity and efficiency of the transglycosylation process.

Evaluation of Novel Chromogenic Substrates Derived from this compound

The fundamental principle of a chromogenic substrate, exemplified by this compound, has inspired the development of novel substrates with improved or altered properties. These derivatives are often designed to have different specificities, higher sensitivity, or to be suitable for specific assay conditions.

One approach involves modifying the glycone portion of the molecule. For example, 4-nitrophenyl β-D-xylobioside has been synthesized and used as a chromogenic substrate for the specific assay of endoxylanases. researchgate.net Another strategy is to alter the aglycone part. For instance, 2-chloro-4-nitrophenyl β-cellooligosaccharides have been developed as chromogenic substrates for cellulases, where the chloro-substituted nitrophenol provides a distinct chromophore. nih.gov Furthermore, researchers have synthesized 3-methoxy-4-(2-nitrovinyl)phenyl glycosides as potential chromogenic substrates, where the nitrovinylphenol aglycone is highly colored at alkaline pH, offering an alternative detection method. The evaluation of these novel substrates often involves comparing their kinetic parameters and performance against the parent compound, this compound.

Methodological Approaches in Research Utilizing 4 Nitrophenyl D Glucopyranoside

Spectrophotometric Quantification of 4-Nitrophenol (B140041) Release in Enzymatic Reactions

The enzymatic hydrolysis of the chromogenic substrate 4-nitrophenyl-D-glucopyranoside (4-NPDG) is a widely employed method for the determination of β-glucosidase activity. This process results in the release of 4-nitrophenol (p-nitrophenol), a yellow-colored product that can be easily quantified spectrophotometrically. medchemexpress.comclinisciences.com The absorbance of the liberated 4-nitrophenol is typically measured at a wavelength between 400 nm and 420 nm. megazyme.comoiv.int To enhance accuracy and sensitivity, the reaction is often stopped by adding a solution of sodium carbonate, which raises the pH and ensures the complete deprotonation of the 4-nitrophenol, maximizing its color intensity. researchgate.net

The concentration of the released 4-nitrophenol is directly proportional to the enzyme's activity. This relationship allows for the calculation of specific activity, often expressed in units per milligram of protein (nmol of substrate hydrolyzed per minute per milligram of protein). nih.gov It is crucial to run a blank for each assay to account for any non-enzymatic hydrolysis of the substrate; if the blank turns yellow, a fresh substrate solution should be prepared. researchgate.net

This spectrophotometric assay is versatile and can be adapted for various formats, including microplates and auto-analyzers, making it suitable for high-throughput screening. megazyme.commegazyme.com The principle of using 4-nitrophenyl-based glycosides as chromogenic substrates extends to the study of other enzymes as well, such as α-glucosidase, where 4-nitrophenyl-α-D-glucopyranoside is used. researchgate.netmedchemexpress.com

Optimization of Enzyme Assay Conditions for this compound Substrates

The catalytic activity of enzymes that hydrolyze this compound is highly dependent on various experimental conditions. Optimizing these parameters is crucial for obtaining accurate and reproducible results. Key factors that are typically optimized include pH, temperature, and substrate concentration.

pH and Temperature: Enzymes exhibit optimal activity within a specific pH and temperature range. For instance, a β-glucosidase from Penicillium simplicissimum showed peak activity at a pH range of 4.4 to 5.2 and a temperature of 60°C. nih.gov Another study on a β-glucosidase from the palm weevil, Rhynchophorus palmarum, reported an optimal pH of 5.0 and a temperature of 55°C for hydrolysis. nih.gov It is important to note that the optimal conditions for hydrolysis may differ from those for other reactions catalyzed by the same enzyme, such as transglucosylation. nih.gov The stability of the enzyme at different pH values and temperatures is also a critical factor to consider. For example, the β-glucosidase from P. simplicissimum was found to be stable in a pH range of 5.2 to 6.4 and at temperatures up to 40°C. nih.gov

Substrate Concentration: The concentration of 4-NPDG can also influence the measured enzyme activity. The relationship between substrate concentration and reaction velocity is often described by Michaelis-Menten kinetics, allowing for the determination of the Michaelis constant (Km) and maximum velocity (Vmax). For a β-glucosidase from Aspergillus terreus, the effect of 4-NPDG concentration on enzyme activity was investigated to determine these kinetic parameters. researchgate.net

The following table summarizes the optimal conditions for β-glucosidase activity from different sources:

Enzyme SourceOptimal pHOptimal Temperature (°C)
Penicillium simplicissimum H-114.4 - 5.260
Rhynchophorus palmarum5.055
Aspergillus terreus5.060

Chromatographic Techniques for Reaction Product Analysis (e.g., Thin Layer Chromatography)

Thin Layer Chromatography (TLC) is a valuable and straightforward technique for the qualitative analysis of the products formed during the enzymatic hydrolysis of this compound and related substrates. TLC allows for the separation and identification of the reaction components, providing insights into the enzyme's mode of action. nih.gov

In a typical TLC analysis of a β-glucosidase reaction, the reaction mixture is spotted onto a TLC plate alongside standards such as glucose and the original substrate. After development in an appropriate solvent system, the separated spots can be visualized. For example, when a β-glucosidase from Sporothrix schenckii was incubated with cellobiose (B7769950), TLC analysis revealed glucose as the primary hydrolysis product. nih.gov Furthermore, the appearance of new spots corresponding to higher molecular weight oligosaccharides suggested that the enzyme also possessed transglycosylation activity. nih.gov

TLC has also been employed to monitor the time course of enzymatic reactions. By analyzing samples taken at different time intervals, researchers can observe the gradual degradation of the substrate and the formation of products. For instance, the hydrolysis of 4-nitrophenyl-α-d-maltopentaoside by a glucoamylase was monitored over time, showing the progressive release of glucose and smaller 4-nitrophenyl-oligosaccharides. nih.govresearchgate.net

Spectroscopic Analysis of Reactions and Compounds (e.g., NMR for product identification, UV-Vis for kinetic monitoring, FTIR, Raman)

A variety of spectroscopic techniques are employed to analyze the reactions and compounds involving this compound, providing detailed information on product identity, reaction kinetics, and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR, is a powerful tool for the definitive identification of reaction products. nih.gov It provides detailed structural information about the molecules in a sample. For instance, ¹H NMR was used to confirm the anomeric configuration of the glucose released during the hydrolysis of maltotriose (B133400) by a glucoamylase, identifying it as β-anomeric glucose. nih.gov NMR spectra for both 4-nitrophenyl-α-D-glucopyranoside and 4-nitrophenyl-β-D-glucopyranoside are available for reference. chemicalbook.comchemicalbook.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is the cornerstone for kinetic monitoring of enzymatic reactions involving this compound, as detailed in section 5.1. The time-dependent increase in absorbance due to the release of 4-nitrophenol allows for the continuous monitoring of the reaction progress. nih.govresearchgate.netsctunisie.org This technique can be applied to study the kinetics of both hydrolysis and other reactions where a chromophoric product is formed. nih.gov

The following table provides an overview of the spectroscopic techniques and their applications in the study of this compound:

Spectroscopic TechniqueApplication
NMR Spectroscopy Product identification and structural elucidation. nih.govchemicalbook.comchemicalbook.com
UV-Vis Spectroscopy Kinetic monitoring of enzymatic reactions by tracking 4-nitrophenol release. nih.govresearchgate.netsctunisie.org
FTIR Spectroscopy Identification and characterization of functional groups. thermofisher.comthermofisher.com
Raman Spectroscopy Structural analysis and quality control of glycosides. nih.govrsc.orgyoutube.com

Advanced Studies and Emerging Research Avenues Involving 4 Nitrophenyl D Glucopyranoside

Computational Chemistry and Molecular Modeling of 4-Nitrophenyl-D-glucopyranoside Interactions with Enzymes

Computational chemistry and molecular modeling have become indispensable tools for elucidating the intricate interactions between this compound and enzymes at an atomic level. These methods provide insights into the binding modes, transition states, and the energetic landscapes of enzymatic reactions, which are often difficult to capture through experimental techniques alone. Molecular dynamics (MD) simulations, for instance, allow researchers to observe the dynamic behavior of the substrate within the enzyme's active site over time.

One area of significant focus is the study of glycoside hydrolases, where understanding the mechanism of catalysis is crucial for designing new inhibitors or engineering more efficient enzymes. For example, studies on GH7 cellobiohydrolases have utilized MD simulations to investigate the binding of related chromogenic substrates like p-nitrophenyl-β-D-cellobioside. These simulations, complemented by X-ray crystallography, have revealed that non-productive binding is a dominant mode for these artificial substrates. nih.gov This finding is critical as it suggests that the measured kinetic parameters may not solely reflect the catalytic step but are also influenced by these non-productive binding events. nih.gov Such insights are vital for the accurate interpretation of kinetic data obtained using this compound and for the rational design of enzyme variants with improved catalytic efficiency.

Furthermore, computational approaches such as quantum mechanics/molecular mechanics (QM/MM) can be employed to model the enzymatic reaction itself, providing detailed information about the transition state of glycosidic bond cleavage. By simulating the reaction pathway, researchers can identify key amino acid residues involved in catalysis and substrate stabilization. This knowledge is instrumental in guiding site-directed mutagenesis experiments aimed at enhancing enzyme activity or altering substrate specificity.

Development of Catalytic Antibodies for Glycosidic Bond Hydrolysis Employing this compound Analogs

The immune system's ability to generate a vast diversity of antibodies has been harnessed to create "abzymes," or catalytic antibodies, capable of catalyzing chemical reactions, including the hydrolysis of glycosidic bonds. A key strategy in this field involves immunizing animals with a transition-state analog, a stable molecule that mimics the fleeting, high-energy transition state of the reaction of interest. For the hydrolysis of this compound, this approach has proven successful.

Researchers have generated catalytic antibodies by using derivatives of nojirimycin, a potent glycosidase inhibitor, as a hapten. pnas.org Nojirimycin's chair-like conformation and positive charge resemble the oxocarbenium-ion-like transition state of glycoside hydrolysis. One such antibody, designated 4f4f, was generated through in vitro immunization and demonstrated the ability to catalyze the hydrolysis of p-nitrophenyl β-D-glucopyranoside. pnas.org

The catalytic efficiency of this abzyme was characterized by Michaelis-Menten kinetics. The table below summarizes the kinetic parameters for the hydrolysis of p-nitrophenyl β-D-glucopyranoside by antibody 4f4f.

ParameterValueConditions
kcat2.8 × 10-3 min-110 mM Mes/100 mM NaCl, pH 4.5, 25°C
Km22 µM10 mM Mes/100 mM NaCl, pH 4.5, 25°C
kcat/Km130 M-1·min-110 mM Mes/100 mM NaCl, pH 4.5, 25°C
Rate Enhancement (kcat/kuncat)105 MCompared to HOAc-catalyzed reaction

Data sourced from PNAS. pnas.org

The pH-dependence of the reaction, with an optimal pH of 5.3 for the glucopyranoside substrate, suggested the involvement of an active-site residue like aspartic or glutamic acid acting as a general acid catalyst. pnas.org This work not only demonstrates the feasibility of creating artificial glycosidases but also provides valuable insights into the mechanistic requirements for efficient glycosidic bond cleavage. pnas.org

Engineering of Enzymes with Enhanced Activity or Specificity Towards this compound and Related Substrates

Enzyme engineering aims to improve the properties of natural enzymes for various applications. Techniques such as directed evolution and site-directed mutagenesis are employed to enhance catalytic activity (kcat), substrate affinity (Km), stability, and specificity. nih.govacs.org While many enzyme engineering studies focus on natural substrates or those with direct industrial relevance, the principles and methods are directly applicable to enhancing enzyme performance on chromogenic substrates like this compound.

Improving an enzyme's activity towards this compound can be valuable for developing more sensitive diagnostic and screening assays. For example, protein engineering of β-glucosidases could lead to variants with a higher turnover rate for this substrate, allowing for faster and more robust detection of enzyme activity in various samples. One study focused on the immobilization of a β-glucosidase from Thermotoga neapolitana and found that the microenvironment could enhance the biocatalytic selectivity, demonstrating an approach to reaction engineering that complements protein engineering. researchgate.net

Data-driven enzyme engineering, which utilizes computational models and machine learning, is an emerging strategy to predict beneficial mutations. nih.gov By creating models based on sequence-function relationships, researchers can more efficiently navigate the vast landscape of possible protein variants to find those with desired characteristics. For instance, engineering a sucrose (B13894) phosphorylase for improved selectivity in producing a cosmetic ingredient showcases how subtle changes can significantly impact catalytic properties. researchgate.net Although not directly targeting this compound, this research highlights the potential of engineering glycosyltransferases and related enzymes, for which this chromogenic substrate is a vital assay tool.

The table below provides examples of enzyme engineering efforts, illustrating the types of improvements that can be achieved.

EnzymeSubstrateMutation(s)Performance Enhancement
PhosphotriesteraseParaoxonI106L/F132L/H254R/H257W/L303T741,664-fold specificity enhancement
Acetyl-CoA synthetaseButyrateV310I/T311V/S314T/Y355F/V386L/F421A7-fold activity enhancement
Phosphomannose isomerasePhosphomannoseD229W/N272K/L335A/N388S/S425T5-fold activity enhancement

Data sourced from PubMed Central. nih.gov

These examples underscore the power of enzyme engineering to dramatically alter catalytic functions, a potential that can be applied to optimize enzymes for use with this compound.

Application in Microbiological and Environmental Glycosidase Detection and Screening

This compound is extensively used as a chromogenic substrate for the detection, quantification, and characterization of β-glucosidase activity in microbiological and environmental samples. tandfonline.comfishersci.commegazyme.com Its utility stems from the straightforward and sensitive colorimetric assay it enables. The principle of the assay is the enzymatic hydrolysis of the glycosidic bond in this compound by a β-glucosidase. tandfonline.comcaymanchem.com This cleavage reaction releases 4-nitrophenol (B140041), a chromophore that is yellow under alkaline conditions and can be readily quantified by measuring its absorbance at or near 405 nm. tandfonline.comcaymanchem.commedchemexpress.com

This assay is highly adaptable and has been implemented in various formats, including 96-well microtiter plates, which allows for high-throughput screening of numerous samples simultaneously. tandfonline.com This is particularly advantageous in microbiology for screening microbial cultures for specific enzymatic activities, identifying and characterizing new microbial strains, or studying the regulation of enzyme expression.

In environmental science, β-glucosidase activity is a key indicator of the rate of cellulose (B213188) decomposition and, consequently, of carbon cycling in ecosystems like soil and aquatic environments. The this compound assay provides a reliable method to measure this activity in environmental samples, offering insights into microbial community function and nutrient cycling processes. For example, it has been used to characterize the digestive enzymes of insects like the palm weevil, which plays a role in the decomposition of plant biomass. nih.gov

The kinetic parameters of the target enzyme can also be determined using this substrate. By varying the concentration of this compound and measuring the initial reaction rates, researchers can calculate the Michaelis constant (Km) and maximum velocity (Vmax) of the enzyme, providing fundamental information about its catalytic efficiency and substrate affinity. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 4-nitrophenyl-D-glucopyranoside derivatives, and how are they characterized?

  • Methodological Answer : Synthesis typically involves three key steps: (1) protecting hydroxyl groups on the sugar moiety (e.g., using acetyl or benzyl groups), (2) coupling the protected sugar with 4-nitrophenol via glycosidic bond formation (e.g., using Koenigs-Knorr reaction with silver oxide), and (3) deprotection under controlled conditions (e.g., alkaline hydrolysis). Characterization employs NMR spectroscopy (1H/13C) for structural confirmation, mass spectrometry for molecular weight validation, and X-ray crystallography for stereochemical analysis . Purity assessment is conducted via HPLC with UV detection (λ = 400–410 nm for nitrophenol release) .

Q. How is this compound utilized in enzyme activity assays?

  • Methodological Answer : The compound acts as a chromogenic substrate for glycosidases (e.g., α/β-glucosidases). Upon enzymatic hydrolysis, the release of 4-nitrophenol is quantified spectrophotometrically at 405 nm. A standard protocol involves incubating the enzyme with 1–5 mM substrate in a citrate-phosphate buffer (pH 5.0–6.5) at 37°C. Activity is calculated using the molar extinction coefficient of 4-nitrophenol (ε = 18,500 M⁻¹cm⁻¹ at pH >10). Controls include heat-inactivated enzyme and substrate-only blanks .

Q. What analytical techniques are recommended for assessing the purity and stability of this compound?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with isocratic elution (e.g., 70:30 water:acetonitrile) and UV detection at 300 nm. Retention times are compared against certified standards .
  • Capillary Electrophoresis : Used for high-resolution separation of stereoisomers, employing borate buffer (pH 8.3) and detection at 214 nm .
  • Stability Testing : Accelerated degradation studies under varying pH (2–9), temperature (4–40°C), and light exposure. Degradation products are monitored via TLC or LC-MS .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound when encountering low coupling efficiency?

  • Methodological Answer : Low yields often arise from incomplete activation of the glycosyl donor or competing side reactions. Strategies include:

  • Using alternative promoters (e.g., N-iodosuccinimide (NIS) with triflic acid) for improved glycosylation efficiency.
  • Introducing steric hindrance via bulky protecting groups (e.g., tert-butyldimethylsilyl) to suppress β-side product formation.
  • Monitoring reaction progress in real-time using in-situ IR spectroscopy to track nitrophenol coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrophenyl-D-glucopyranoside
Reactant of Route 2
Reactant of Route 2
4-Nitrophenyl-D-glucopyranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.